Clomesone
Description
Historical Context and Initial Research Avenues of Clomesone
Early research into this compound explored its potential as an antineoplastic agent, particularly in comparison to chloroethylnitrosoureas. Studies in the late 1980s evaluated its antitumor activity against various animal tumor models, including murine leukemias and carcinomas nih.gov. These initial investigations aimed to determine its efficacy, pharmacokinetic behavior, and potential toxicological selectivity nih.govnih.gov. This compound was found to exhibit significant antitumor activity against murine L1210 leukemia implanted via different routes and showed activity against other murine tumors like P388 leukemia, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma nih.gov. It was noted to be active against P388 sublines resistant to certain agents but not against those resistant to N,N'-bis(2-chloroethyl)-N-nitrosourea or a nitrosourea-resistant murine solid tumor nih.gov. The National Cancer Institute (NCI) supported preclinical pharmacology studies with this compound cancerhistoryproject.com.
Contemporary Significance of this compound in Preclinical Chemical Biology
In contemporary preclinical chemical biology, this compound and related compounds continue to be relevant for investigating molecular mechanisms and developing new chemical tools. Research is exploring the structural and biological activity of this compound, including its function on biofilm formation and its interaction with quorum sensing activity in Gram-negative bacteria researchgate.netresearchgate.net. Studies are also investigating derivatives of this compound, such as trifluoroethyl methansulfonate, to understand their structural and conformational properties using experimental and theoretical methods like X-ray diffraction, DFT calculations, and vibrational spectroscopy researchgate.netresearchgate.netresearchgate.net. The compound's ability to induce DNA interstrand crosslinks is a key aspect of its biological activity that remains of interest in understanding its effects on biological systems nih.gov.
Overview of Research Paradigms Applied to this compound
Research involving this compound has employed various paradigms common in chemical biology and preclinical research. Early studies primarily utilized a positivist paradigm, focusing on quantitative measurements of antitumor activity, pharmacokinetics, and toxicity in controlled animal models to establish cause-and-effect relationships nih.govnih.govnih.gov. This involved in vitro assays to assess activity against cell lines and in vivo experiments to evaluate efficacy against tumors and analyze drug behavior within the organism nih.govnih.gov.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloroethyl methylsulfonylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO5S2/c1-11(6,7)4-12(8,9)10-3-2-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSPJCWCBQHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CS(=O)(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236979 | |
| Record name | Clomesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 4 (mg/mL), Acetate buffer, pH 4 6 (mg/mL), Carbonate buffer, pH 9 6 (mg/mL), 0.1 N HCl 4 (mg/mL), 0.1 N Naoh 15 (mg/mL), Ethanol (95%) 18 (mg/mL), Methanol > 50 (mg/mL), Acetonitrile > 50 (mg/mL), DMSO > 50 (mg/mL) | |
| Record name | CLOMESONE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/338947%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
88343-72-0 | |
| Record name | 2-Chloroethyl 1-(methylsulfonyl)methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88343-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomesone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088343720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clomesone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clomesone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOMESONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J031W0YZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Clomesone
Established Synthetic Pathways for Clomesone
The synthesis of this compound involves the construction of the unique (methylsulfonyl)methanesulfonate core esterified with a 2-chloroethyl group. Investigations have aimed at optimizing these synthetic processes.
Single-Step Synthetic Approaches
Efforts have been made to simplify the synthesis of this compound. Notably, the synthesis of this compound has been reported to be achievable through a simplified process involving one operational step starting from methanesulfonyl chloride. fishersci.caontosight.aiwikipedia.org While the detailed reaction conditions for this specific one-step conversion to this compound from methanesulfonyl chloride are not extensively described in the immediately available literature, this highlights a focus on developing efficient and streamlined synthetic routes to the compound.
Multi-step Synthetic Strategies and Reaction Conditions
While the simplified one-step synthesis of this compound from methanesulfonyl chloride is mentioned, detailed multi-step synthetic strategies specifically for the this compound parent compound are not prominently detailed in the provided search results. Research appears to have focused more on the synthesis of analogues and derivatives, which often involve multi-step sequences to incorporate different substituents or alkylating groups. The synthesis of related (methylsulfonyl)methanesulfonates, which could potentially serve as intermediates for this compound or its analogues, might involve multi-step approaches, but these are not explicitly laid out for this compound itself within the search results.
Synthesis of this compound Analogues and Derivatives
The chemical derivatization of this compound has been a significant area of study to explore compounds with modified properties. This involves alterations to the sulfonate structure and the alkylating group.
Generation of α-Substituted Alkanesulfonate Analogues
Analogues of this compound have been synthesized where electron-attracting groups are introduced at the alpha position to the sulfonate group on the 2-chloroethyl sulfonate moiety. This class of derivatives includes compounds such as 2-chloroethyl alpha-chloroethanesulfonate and 2-chloroethyl (trifluoromethyl)methanesulfonate. fishersci.caontosight.aiwikipedia.org The synthesis of these analogues allows for the investigation of how electronic and steric effects at the alpha position influence the compound's reactivity and characteristics.
Synthesis of Halogenated this compound Derivatives (e.g., Trifluoroethyl Methanesulfonate (B1217627) Analogs)
Halogenated derivatives of this compound have been synthesized to study the impact of halogen substitution. A notable example is trifluoroethyl methansulfonate (methylsulfonyl), also referred to as 2,2,2-trifluoroethyl (methylsulfonyl)methanesulfonate (TFMSMS). nih.govrna-society.org This compound is described as a new derivative of this compound where the 2-chloroethyl group is replaced by a 2,2,2-trifluoroethyl group. nih.gov The synthesis of TFMSMS has been reported, involving the reaction of methanesulfonyl chloride with triethylamine (B128534) and 2,2,2-trifluoroethanol (B45653) in acetonitrile (B52724) at low temperatures. nih.gov
The synthetic procedure for TFMSMS involves the dropwise addition of methanesulfonyl chloride to a solution of triethylamine in acetonitrile at -30°C. nih.gov Subsequently, a solution of 2,2,2-trifluoroethanol in acetonitrile is added, and the mixture is stirred. nih.gov The crude product is typically purified to obtain the solid form of TFMSMS. nih.gov
Another halogenated analogue mentioned is 2-chloroethyl (trifluoromethyl)methanesulfonate, which falls under the category of alpha-substituted alkanesulfonate analogues with an electron-attracting trifluoromethyl group. fishersci.caontosight.aiwikipedia.org
Preparation of Alkylating Group Modifications in this compound Derivatives
Modifications to the alkylating group of this compound have also been explored through the synthesis of (methylsulfonyl)methanesulfonates possessing different alkyl chains instead of the 2-chloroethyl group. Examples of such derivatives include the 2-hydroxyethyl, 3-chloropropyl, and propyl esters of (methylsulfonyl)methanesulfonic acid. fishersci.caontosight.aiwikipedia.org The preparation of these analogues allows for the assessment of how variations in the alkylating group affect the compound's properties, including its ability to act as an alkylating agent.
Spectroscopic and Structural Elucidation of Clomesone and Its Analogs
X-ray Diffraction Studies of Clomesone Crystal Structure
Single-crystal X-ray diffraction analysis has been instrumental in determining the solid-state molecular structure of this compound. nih.gov This technique provides a definitive map of the atomic positions within the crystal lattice, offering unparalleled insight into its conformational and configurational details.
The crystallographic data reveals that this compound crystallizes in a specific arrangement dictated by various intermolecular forces. These non-covalent interactions are crucial in stabilizing the crystal packing and influencing the compound's physical properties.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed picture of the vibrational modes of the this compound molecule. These spectra are unique to the compound and act as a molecular "fingerprint," allowing for its identification and the analysis of its structural features. nih.gov
The FTIR spectrum of solid-phase this compound exhibits a series of absorption bands, each corresponding to a specific vibrational motion within the molecule. By analyzing the position, intensity, and shape of these bands, it is possible to identify the functional groups present and to probe the molecule's local environment. The experimental infrared data is a key component in the comprehensive vibrational analysis of the compound. nih.gov
The observed bands in the experimental FTIR and Raman spectra of this compound have been assigned to specific vibrational normal modes. nih.gov This assignment is a critical step in interpreting the spectra and involves correlating the experimental frequencies with the expected vibrational motions of the molecule's constituent atoms. This detailed analysis provides a deeper understanding of the intramolecular forces and the stiffness of the chemical bonds within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While a comprehensive, publicly available dataset of the ¹H and ¹³C NMR spectra for this compound is not readily found in the primary literature, analysis of its chemical structure allows for the prediction of its spectral features. For its derivatives, such as 2-Fluoroethyl(methylsulfonyl)methanesulfonate, NMR data is available and provides comparative insights.
Based on the known structure of this compound (CH₃SO₂CH₂SO₂OCH₂CH₂Cl), the following table outlines the expected ¹H and ¹³C NMR chemical shifts.
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | Methyl | ~3.2 | ~40 |
| SO₂CH₂SO₂ | Methylene (B1212753) | ~4.8 | ~65 |
| OCH₂ | Methylene | ~4.6 | ~70 |
| CH₂Cl | Methylene | ~3.9 | ~42 |
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy is a powerful technique for identifying the number of distinct proton environments in a molecule, their neighboring protons, and their chemical nature. For this compound (CH₃SO₂CH₂SO₂OCH₂CH₂Cl), the ¹H NMR spectrum is expected to show distinct signals for the methyl (CH₃) protons, the methylene (CH₂) protons adjacent to the two sulfonyl groups, and the two methylene groups of the chloroethyl moiety.
The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent atoms and functional groups. The integration of the peak areas would correspond to the number of protons in each unique environment. Furthermore, the spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the carbon skeleton.
Table 1: Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃-SO₂ | Data not available | Data not available | Data not available | 3H |
| SO₂-CH₂-SO₂ | Data not available | Data not available | Data not available | 2H |
| O-CH₂-CH₂Cl | Data not available | Data not available | Data not available | 2H |
| OCH₂-CH₂-Cl | Data not available | Data not available | Data not available | 2H |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronic environment. For this compound, one would expect to see signals for the methyl carbon, the methylene carbon between the sulfonyl groups, and the two carbons of the chloroethyl group.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C H₃-SO₂ | Data not available |
| SO₂-C H₂-SO₂ | Data not available |
| O-C H₂-CH₂Cl | Data not available |
| OCH₂-C H₂-Cl | Data not available |
Fluorine-19 NMR (¹⁹F NMR) for Halogenated Analogs
Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For a halogenated analog of this compound, such as a fluoroethyl derivative (e.g., 2-fluoroethyl(methylsulfonyl)methanesulfonate), ¹⁹F NMR would be a critical analytical tool. The ¹⁹F chemical shifts are very sensitive to the local electronic environment, making this technique excellent for detecting subtle structural changes.
In a hypothetical fluoro-analog, the fluorine atom would couple with adjacent protons, leading to splitting in both the ¹⁹F and ¹H NMR spectra. The magnitude of the fluorine-proton coupling constants (J-coupling) would provide further structural insights.
Table 3: Hypothetical ¹⁹F NMR Data for a Fluorinated Analog of this compound
| Fluorine Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| e.g., -CH₂F | Data not available | Data not available | Data not available |
Computational and Theoretical Chemistry Studies of Clomesone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for the theoretical investigation of Clomesone, allowing for the calculation of its electronic structure and properties based on the electron density distribution. Various levels of theory and basis sets have been employed to optimize geometries, analyze conformations, predict spectroscopic parameters, and understand electronic characteristics.
Geometry Optimization and Conformational Analysis
DFT calculations have been utilized to determine the most stable molecular geometries of this compound. Full optimizations are typically performed using standard gradient techniques at different DFT levels of theory. Studies have employed various basis sets, such as Pople's 6-31G(d), 6-311(3df), and 6-311++G**, in conjunction with functionals like the Becke-3-parameter Lee-Yang-Parr (B3LYP) hybrid functional. nih.govgoogle.com Conformational analysis is a crucial aspect, often involving scanning potential energy curves as a function of key dihedral angles to identify stable conformers. nih.gov For this compound, dihedral angles such as COCS, CCOS, OSCS, and SCSC have been investigated to determine the most stable molecular arrangements. nih.gov Theoretical calculations of structural parameters have been compared with experimental data obtained from techniques like X-ray diffraction to validate the computational models. google.comnih.govbioregistry.iouni-goettingen.de Discrepancies observed between calculated monomer geometries and experimental crystal structures can often be attributed to intermolecular interactions in the solid state, which are sometimes accounted for by modeling dimeric forms in calculations. google.com
Prediction of Spectroscopic Properties
DFT calculations are valuable for predicting the spectroscopic properties of this compound, aiding in the assignment and interpretation of experimental spectra. Theoretical calculations have been used to predict infrared (IR) and Raman spectra by calculating harmonic vibrational frequencies. nih.govbioregistry.iouni-goettingen.de These predicted spectra are then compared with experimental FTIR and Raman data obtained for solid-phase this compound, allowing for the assignment of observed bands to specific vibrational normal modes. nih.govbioregistry.iouni-goettingen.de Nuclear Magnetic Resonance (NMR) parameters can also be calculated using theoretical methods, providing further data for structural characterization and comparison with experimental NMR spectra. nih.gov
Elucidation of Electronic Structure and Reactivity
DFT calculations contribute to understanding the electronic structure of this compound, which is fundamental to its reactivity. Analysis of the electronic charge density and related properties provides insights into the distribution of electrons within the molecule. Computational studies, including molecular electrostatic potential analysis, can reveal potential reactive sites and provide a theoretical basis for understanding how this compound might interact with other molecules, such as biological targets like DNA. The nature of intra- and intermolecular interactions, such as C–H···O bifurcated interactions and Cl···Cl interactions observed in the crystal structure, can be investigated using DFT, highlighting their role in molecular packing and stability. nih.govbioregistry.iouni-goettingen.de
Quantum Chemical Calculations
Beyond standard DFT calculations, other quantum chemical methods provide deeper insights into the bonding and interactions within this compound. Atoms-in-Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are two such approaches that have been applied.
Atoms-in-Molecules (AIM) Theory Analysis
Bader's Atoms-in-Molecules (AIM) quantum theory is a method used to topologically analyze the electron density distribution and its Laplacian. This analysis helps in identifying and characterizing chemical bonds and other interactions within a molecule based on the presence of bond critical points (BCPs). For this compound, AIM analysis has been employed to understand the nature of interactions, including the prediction of intramolecular hydrogen bonds that can lead to the formation of ring structures. nih.gov The topological properties derived from AIM theory provide quantitative information about the strength and nature of these interactions, complementing the structural information obtained from geometry optimizations. nih.govbioregistry.iouni-goettingen.de
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis (HSA) is a computational technique used to visualize and quantify intermolecular interactions within molecular crystals. It provides a graphical representation of the contacts between molecules in a crystal lattice and helps in understanding the nature and extent of these interactions. HSA can reveal important contacts such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.commdpi.comresearchgate.net While general information on HSA is available, specific detailed studies focusing solely on this compound's Hirshfeld surface analysis were not prominently found in the initial search results. However, HSA is a standard tool in crystal structure analysis to understand packing forces mdpi.commdpi.comresearchgate.net, and such analysis would typically be performed if a crystal structure of this compound were determined. Studies on other compounds demonstrate how HSA can be used to identify dominant intermolecular contacts like H-H, O-H, and C-H interactions within a crystal structure. mdpi.com
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. These methods can be applied to investigate molecular properties, interactions, and dynamics at an atomic level. kallipos.grwikipedia.org
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) studies are used to visualize the charge distribution within a molecule. The MEP surface indicates the potential energy of a proton at various points around the molecule, highlighting regions that are likely to be involved in electrostatic interactions. Red regions typically indicate negative electrostatic potential, attractive to positive charges, while blue regions indicate positive electrostatic potential, attractive to negative charges. MEP studies can provide insights into the reactivity and binding behavior of a molecule. While general applications of MEP analysis are well-established in computational chemistry researchgate.net, specific detailed MEP studies focusing solely on this compound were not explicitly found in the initial search results. However, DFT calculations, which can include MEP analysis, have been applied to compounds structurally related to this compound derivatives to investigate charge dispersion and reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of a set of compounds and their biological activity. dovepress.comnih.gov By developing mathematical models that link molecular descriptors to activity, QSAR can be used to predict the activity of new compounds and to identify the key structural features responsible for the observed activity. dovepress.comnih.govbioinformation.net this compound has been included in datasets used for QSAR modeling studies aimed at predicting various biological activities, such as anticancer activity against specific cell lines. nih.govresearchgate.netresearchgate.net These studies utilize a range of molecular descriptors to build predictive models. dovepress.combioinformation.net For instance, QSAR models have been developed using descriptors correlating with immunomodulatory and anti-inflammatory activity, as well as cytotoxicity against cancer cell lines, where this compound was part of the evaluated compounds. dovepress.comnih.govresearchgate.netresearchgate.net
Molecular Docking Simulations with Biological Targets
Molecular docking simulations are computational techniques used to predict the preferred orientation and binding affinity of a molecule (ligand) to a biological target, such as a protein or DNA. bbau.ac.in These simulations aim to understand how a molecule interacts with its target at the atomic level, providing insights into potential binding modes and the strength of the interaction. bbau.ac.in this compound has been mentioned in the context of molecular docking studies, particularly concerning its potential interactions with biological targets relevant to its reported antineoplastic activity. researchgate.netnih.gov For example, this compound is an alkylating agent that can interact with DNA, and its activity is related to DNA damage. nih.gov Molecular docking could be used to explore the specific binding modes of this compound or its active metabolites with DNA or enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase (AGT), which is a known target for similar alkylating agents. embopress.org While specific detailed docking studies focused solely on this compound and particular protein targets were not extensively detailed in the initial search results, molecular docking is a common method used in conjunction with QSAR to understand the interactions of active compounds with their biological receptors. dovepress.comnih.gov
Molecular Mechanisms of Action of Clomesone
DNA Alkylation and Cross-linking by Clomesone
The antitumor activity of this compound is attributed to its ability to covalently modify DNA. As a chloroethylating agent, it introduces a 2-chloroethyl group onto nucleophilic sites on DNA bases. This initial alkylation event sets the stage for the formation of highly cytotoxic DNA lesions.
A critical cytotoxic lesion induced by this compound is the DNA interstrand cross-link (ICL). This process begins with the alkylation of a guanine (B1146940) base, most notably at the O⁶ position, to form an O⁶-(2-chloroethyl)guanine adduct. This initial monoadduct is unstable and undergoes an intramolecular cyclization reaction. The chloroethyl group attacks the N1 position of the same guanine base, forming a transient and highly reactive 1,O⁶-ethanoguanine cyclic intermediate. This intermediate can then react with the N³ position of a cytosine residue on the opposite DNA strand, resulting in a stable G-C interstrand cross-link. This covalent linkage prevents the separation of the DNA strands, thereby blocking DNA replication and transcription, which is particularly detrimental to rapidly dividing cancer cells.
The formation of these interstrand cross-links is a delayed process. Following initial treatment with this compound, stable precursor adducts are present in the DNA, and these precursors convert to cross-links over several hours.
The primary and most significant DNA adduct formed by this compound is O⁶-(2-chloroethyl)guanine. This adduct is the key precursor to the formation of interstrand cross-links. In addition to alkylation at the O⁶ position of guanine, other sites on DNA bases can also be alkylated.
Research comparing this compound to chloroethylnitrosoureas (CIEtNUs) has shown that this compound is a more selective alkylating agent. While CIEtNUs can produce a variety of adducts, including 7-hydroxyethylguanine, studies with this compound have demonstrated the formation of 7-chloroethylguanine without the concurrent formation of hydroxyethylated products nih.gov. The absence of hydroxyethyl (B10761427) adducts is a distinguishing feature of this compound's reactivity with DNA.
Information regarding the formation of other specific adducts such as 7-hydroxyethyldeoxyguanosine, 3-hydroxyethyldeoxycytidine, and 3,N4-ethanodeoxycytidine by this compound is not extensively detailed in the available literature, with the focus remaining on the critical O⁶- and N⁷-guanine adducts.
Table 1: DNA Adducts Identified Following Treatment with this compound
| Adduct | Significance |
|---|---|
| O⁶-(2-chloroethyl)guanine | Precursor to DNA interstrand cross-links |
This compound and chloroethylnitrosoureas (CIEtNUs) share a common pathway for inducing cytotoxicity through the formation of DNA interstrand cross-links originating from an O⁶-chloroethylguanine adduct. However, there are key differences in their chemical reactivity and the spectrum of DNA damage they produce.
The effects of this compound on DNA are in many ways analogous to those of noncarbamoylating CIEtNUs. Both induce delayed formation of DNA interstrand cross-links and exhibit differential cytotoxicity in cells based on their DNA repair capabilities. However, a significant distinction lies in the selectivity of their alkylating activity. Due to its simpler chemistry, this compound acts as a more specific chloroethylating agent nih.gov.
In direct comparisons, CIEtNUs have been shown to generate both 7-chloroethylguanine and 7-hydroxyethylguanine adducts. The formation of hydroxyethyl adducts is considered a side reaction that does not contribute to the antitumor activity but may contribute to toxicity. In contrast, at equimolar doses, this compound treatment leads to the formation of 7-chloroethylguanine without the detectable formation of 7-hydroxyethylguanine nih.gov. This suggests that this compound has a more targeted mechanism of DNA damage, which may result in a different toxicological profile.
Table 2: Comparison of DNA Damage by this compound and Chloroethylnitrosoureas (CIEtNUs)
| Feature | This compound | Chloroethylnitrosoureas (CIEtNUs) |
|---|---|---|
| Primary Cytotoxic Lesion | DNA Interstrand Cross-links | DNA Interstrand Cross-links |
| Precursor Adduct | O⁶-(2-chloroethyl)guanine | O⁶-(2-chloroethyl)guanine |
| Other Guanine Adducts | 7-chloroethylguanine | 7-chloroethylguanine and 7-hydroxyethylguanine |
| Carbamoylating Activity | No | Yes (for some CIEtNUs) |
| Selectivity | More selective chloroethylation | Broader range of alkylation products |
Interaction with DNA Repair Mechanisms
The cytotoxicity of this compound is heavily influenced by the cellular capacity for DNA repair. Specific DNA repair pathways can recognize and remove the DNA lesions induced by this compound, thereby mitigating its therapeutic effect.
The DNA repair protein O⁶-Methylguanine-DNA Alkyltransferase (MGMT), also known as O⁶-alkylguanine-DNA alkyltransferase (AGT), plays a pivotal role in the cellular response to this compound. MGMT is a "suicide" enzyme that directly reverses alkylation damage at the O⁶ position of guanine by transferring the alkyl group to one of its own cysteine residues.
By repairing the O⁶-(2-chloroethyl)guanine monoadduct, MGMT prevents the subsequent formation of the cytotoxic interstrand cross-link. This direct repair mechanism is a major determinant of cellular resistance to this compound. Studies have shown that cells with high levels of MGMT activity are resistant to this compound, as they can efficiently remove the precursor lesions before they convert to cross-links. Conversely, cells with low or deficient MGMT activity are highly sensitive to the cytotoxic effects of this compound. In such MGMT-deficient cells, the O⁶-(2-chloroethyl)guanine adducts persist, leading to the formation of a greater number of interstrand cross-links and subsequent cell death.
While MGMT is the primary defense against the initial lesions formed by this compound, other DNA repair pathways are involved in processing the more complex DNA damage that arises, particularly the interstrand cross-links. The cytotoxicity of this compound in MGMT-deficient cells is dependent on the functionality of these downstream repair pathways.
Once an interstrand cross-link is formed, its repair is a complex process that involves the coordinated action of several pathways, including nucleotide excision repair (NER), homologous recombination (HR), and Fanconi anemia (FA) pathway proteins. These pathways work together to unhook the cross-link and repair the resulting DNA break.
Deficiencies in these repair pathways can sensitize cells to the cytotoxic effects of this compound. For instance, cells with impaired homologous recombination may be unable to accurately repair the double-strand breaks that can arise during the processing of interstrand cross-links, leading to increased cell death. While direct studies on the role of specific repair pathways other than MGMT in this compound cytotoxicity are limited, the known mechanisms of repair for interstrand cross-links suggest that the integrity of pathways like homologous recombination is crucial for cell survival after this compound treatment. The interplay between the formation of this compound-induced DNA damage and the cellular DNA repair capacity ultimately determines the cytotoxic outcome.
Cellular Effects at the Molecular Level (Preclinical)
This compound, as a chloroethylating agent, is understood to exert its cytotoxic effects primarily through the induction of significant cellular damage, a characteristic it shares with other alkylating agents. wikipedia.orgnih.govnursingcenter.com Its mechanism of action at the molecular level involves the covalent attachment of an alkyl group to various nucleophilic sites on cellular macromolecules, with DNA being the principal target. wikipedia.orgnih.gov This alkylation process disrupts the normal functions of DNA, leading to a cascade of events that culminate in cell death.
The primary cellular damage pathway initiated by this compound involves the alkylation of DNA bases, most commonly at the N7 position of guanine. researchgate.net This can lead to several detrimental outcomes for the cell:
DNA Cross-Linking: Bifunctional alkylating agents can react with two different guanine bases, leading to the formation of interstrand or intrastrand cross-links. These cross-links prevent the separation of DNA strands, which is a critical step for both DNA replication and transcription, thereby inhibiting cell division and protein synthesis. wikipedia.orgnursingcenter.comresearchgate.net
DNA Strand Breaks: The alkylation of DNA bases can destabilize the phosphodiester backbone of the DNA, leading to single-strand or double-strand breaks. Attempts by cellular repair enzymes to remove the alkylated bases can also result in DNA fragmentation. researchgate.net
Abnormal Base Pairing: The presence of an alkyl group on a DNA base can interfere with the normal Watson-Crick base pairing during DNA replication. For instance, an alkylated guanine may erroneously pair with thymine instead of cytosine, leading to mutations if not corrected by DNA repair mechanisms. researchgate.net
The accumulation of DNA damage triggers the activation of DNA damage response (DDR) pathways. nih.govnih.gov These pathways can arrest the cell cycle to allow for DNA repair. However, if the damage is too extensive to be repaired, the DDR pathways can initiate programmed cell death, or apoptosis. nih.gov The induction of apoptosis is a key mechanism by which alkylating agents like this compound eliminate rapidly proliferating cancer cells, which are often more susceptible to DNA damage due to their high rate of cell division and potential defects in DNA repair machinery. wikipedia.org
Preclinical studies on similar alkylating agents have demonstrated the activation of apoptotic pathways, characterized by the involvement of key proteins and cellular changes.
| Cellular Component | Effect of Alkylating Agents | Potential Consequence for the Cell |
| DNA | Alkylation of bases (e.g., N7-guanine), formation of cross-links, strand breaks. | Inhibition of replication and transcription, mutagenesis. |
| Cell Cycle | Arrest at checkpoints (e.g., G1/S, G2/M). | Attempt to repair DNA damage before proceeding with cell division. |
| Apoptotic Pathways | Activation of initiator and executioner caspases. | Programmed cell death to eliminate cells with irreparable DNA damage. |
There is currently no scientific evidence from preclinical studies to suggest that this compound interferes with quorum sensing systems in bacteria. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate gene expression in response to population density. nih.gov This process is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.
The primary mechanism of action of this compound is as a DNA alkylating agent, targeting the cellular machinery of eukaryotic cells, particularly rapidly dividing cancer cells. wikipedia.orgnih.govnursingcenter.com Extensive searches of the scientific literature and preclinical data have not revealed any studies investigating or demonstrating the effects of this compound on bacterial quorum sensing pathways. The chemical structure and known cytotoxic mechanisms of this compound are not indicative of an interaction with the components of bacterial quorum sensing systems, such as autoinducer molecules or their receptors.
Therefore, any potential activity of this compound against bacteria is not attributed to the disruption of their communication systems.
| Quorum Sensing Component | Reported Interaction with this compound |
| Autoinducer Synthesis | No reported data |
| Signal Molecule Binding | No reported data |
| Receptor Activation/Inhibition | No reported data |
| Downstream Gene Regulation | No reported data |
Preclinical Efficacy Studies of Clomesone in Non Human Models
In Vitro Anti-tumor Activity
The in vitro anti-tumor activity of Clomesone has been assessed across a panel of established tumor cell lines, providing insights into its direct cytotoxic effects on cancer cells.
Evaluation in Murine and Human Tumor Cell Lines
Investigations into the in vitro activity of this compound have included evaluations against both murine and human tumor cell lines nih.govnih.govresearchgate.net. While studies have explored its effects on various cell types, this compound exhibited no activity in vitro against the majority of cell lines derived from solid human colorectal carcinomas nih.govnih.govwikigenes.orgmedchemexpress.com.
Activity Against Drug-Resistant Cell Lines
This compound has demonstrated activity against certain drug-resistant cell lines. Notably, it was found to be active against P388 leukemia sublines that had developed resistance to cyclophosphamide, L-phenylalanine mustard, and cis-diamminedichloroplatinum(II) researchgate.net. However, no activity was observed against a P388 subline resistant to N,N'-bis(2-chloroethyl)-N-nitrosourea or against Ridgway osteogenic sarcoma, a murine solid tumor known to be resistant to nitrosourea (B86855) compounds researchgate.net.
Dose-Response Characterization in Cellular Models
Studies have explored the dose-response characteristics of this compound in cellular models, often in the context of its interaction with DNA repair mechanisms. This compound induces the formation of cross-links between DNA strands in cell lines medchemexpress.commedchemexpress.com. The cytotoxicity of this compound can be dramatically increased by pretreatment of cells with O6-benzylguanine, a compound that inactivates O6-alkylguanine-DNA alkyltransferase (AGT) wikigenes.orgresearchgate.net. For instance, pretreatment of HT29 cells with O6-benzylguanine led to a significant increase in the cytotoxicity produced by this compound wikigenes.orgresearchgate.net. Cross-linking by this compound was observed in cells pre-exposed to O6-methylguanine, suggesting that the resynthesis of AGT may prevent this compound-induced cross-linking wikigenes.org. This compound was also found to be more toxic to the BE (Mer-) cell line, which is deficient in AGT activity, than to the HT-29 (Mer+) colon carcinoma cell line, which expresses higher levels of AGT wikigenes.org. This highlights the role of AGT in mediating cellular resistance to this compound.
In Vivo Anti-tumor Activity in Murine Models
The in vivo anti-tumor efficacy of this compound has been investigated in various murine tumor models to assess its potential therapeutic effects in a living system.
Efficacy in Transplantable Murine Leukemias (e.g., L1210, P388)
This compound has exhibited significant anti-tumor activity against murine L1210 leukemia following intraperitoneal, subcutaneous, and intracerebral implantation wikigenes.orgresearchgate.net. Its activity against subcutaneously implanted L1210 leukemia was largely independent of the treatment schedule and route of administration wikigenes.orgresearchgate.net. This compound is also highly active against P388 leukemia in vivo wikigenes.orgresearchgate.net. In one study, the majority of mice bearing P388 leukemia treated with this compound survived for more than 30 days, with a notable percentage surviving for over 60 days wikigenes.org.
Efficacy in Murine Solid Tumors (e.g., B16 melanoma, Lewis lung carcinoma, M5076 sarcoma, colon adenocarcinomas)
Beyond leukemias, this compound has also shown activity against several murine solid tumors, including P388 leukemia, B16 melanoma, Lewis lung carcinoma, and M5076 sarcoma wikigenes.orgresearchgate.net. This compound is generally considered as effective as the chloroethylnitrosoureas against experimental tumor models researchgate.net. However, some studies have indicated that the anti-tumor activity against murine solid tumors, such as transplantable adenocarcinomas of the mouse colon, was not impressive nih.govnih.gov. This limited in vivo activity in certain solid tumor models was suggested to be potentially due to the failure to achieve effective anti-neoplastic drug concentrations at the tumor site, based on pharmacokinetic data nih.govnih.govmedchemexpress.com. The effect of this compound on murine B16 melanoma was described as moderate researchgate.net.
Here is a summary of some preclinical efficacy findings:
| Tumor Model (Murine) | In Vitro Activity | In Vivo Activity | Source |
| L1210 Leukemia | Not explicitly detailed in snippets | Significant activity (i.p., s.c., i.c.) | wikigenes.orgresearchgate.net |
| P388 Leukemia | Active against resistant sublines (cyclophosphamide, L-PAM, cisplatin) researchgate.net | Highly active; increased survival wikigenes.orgresearchgate.net | wikigenes.orgresearchgate.net |
| Human Colorectal Carcinomas | Inactive against most solid tumor cell lines nih.govnih.govwikigenes.orgmedchemexpress.com | Not impressive against murine colon adenocarcinomas nih.govnih.gov | nih.govnih.govwikigenes.orgmedchemexpress.com |
| B16 Melanoma | Not explicitly detailed in snippets | Activity observed wikigenes.orgresearchgate.net; described as moderate researchgate.net | wikigenes.orgresearchgate.netresearchgate.net |
| Lewis Lung Carcinoma | Not explicitly detailed in snippets | Activity observed wikigenes.orgresearchgate.net | wikigenes.orgresearchgate.net |
| M5076 Sarcoma | Not explicitly detailed in snippets | Activity observed wikigenes.orgresearchgate.net | wikigenes.orgresearchgate.net |
Note: This table synthesizes information from multiple sources and may not represent the full spectrum of studies conducted.
| Cell Line Type | This compound Activity (In Vitro) | Source |
| Murine Tumor Cell Lines | Investigated nih.govresearchgate.net | nih.govresearchgate.net |
| Human Tumor Cell Lines | Investigated nih.govresearchgate.net; Inactive against most solid human colorectal carcinoma cell lines nih.govnih.govwikigenes.orgmedchemexpress.com | nih.govnih.govresearchgate.netwikigenes.orgmedchemexpress.com |
| Drug-Resistant P388 | Active against resistance to cyclophosphamide, L-PAM, cisplatin (B142131) researchgate.net | researchgate.net |
| Nitrosourea-Resistant P388 | No activity researchgate.net | researchgate.net |
| Ridgway Osteogenic Sarcoma | No activity researchgate.net | researchgate.net |
| BE (Mer-) | More toxic than HT-29 (Mer+) wikigenes.org | wikigenes.org |
| HT-29 (Mer+) | Less toxic than BE (Mer-) wikigenes.org; Cytotoxicity increased by O6-benzylguanine pretreatment wikigenes.orgresearchgate.net | wikigenes.orgresearchgate.net |
Note: This table synthesizes information from multiple sources.
Influence of Administration Route and Schedule on Preclinical Efficacy
Preclinical investigations into this compound (NSC 33847) have explored the impact of different administration routes and schedules on its antitumor efficacy in various murine tumor models. Studies have shown that the activity of this compound against subcutaneously implanted L1210 leukemia in mice was largely independent of the specific schedule and route of administration utilized. nih.gov
While the route of administration can significantly influence the absorption rate and extent of an active substance, affecting its concentration-time profile, the preclinical data for this compound against this specific tumor model suggests a degree of flexibility in delivery. europa.euresearchgate.net This contrasts with some other therapeutic agents where the route and method of administration are critical determinants of efficacy and may even necessitate specific approaches like oral gavage only being accepted for preliminary studies to determine basic pharmacokinetic properties. europa.eu
Further detailed research findings on the influence of administration route and schedule on this compound's efficacy in other tumor models or with different schedules are limited in the available search results. However, the observation regarding the L1210 leukemia model provides an initial insight into the compound's behavior in preclinical settings. nih.gov
General principles in preclinical studies highlight the importance of mirroring the intended clinical route and schedule in safety studies to appropriately balance animal welfare and the need for selecting a safe starting dose. nih.gov Pharmacokinetic studies are considered important to support effective and safe dosage regimens and can characterize the absorption, distribution, metabolism, and excretion of an active substance. europa.eu The lack of impressive in vivo activity and accompanying myelosuppression observed in some murine tumor studies, coupled with pharmacokinetic data suggesting a failure to achieve effective antineoplastic drug concentrations at the tumor site, underscores the importance of understanding these factors for this compound. nih.gov
While specific comprehensive data tables detailing the influence of various routes and schedules on this compound's efficacy across multiple preclinical models are not extensively available in the provided search results, the primary study on L1210 leukemia offers a key finding. nih.gov
Summary of Preclinical Efficacy Findings Related to Administration
| Tumor Model | Implantation Site | Administration Route(s) Tested | Schedule(s) Tested | Influence of Route and Schedule on Efficacy | Key Findings |
| Murine L1210 Leukemia | Subcutaneous | Not explicitly detailed | Not explicitly detailed | Largely independent | Significant antitumor activity observed, largely independent of route and schedule. nih.gov |
It is important to note that while activity against subcutaneously implanted L1210 leukemia was observed to be largely independent of schedule and route, this finding may not be generalizable to all tumor models or administration scenarios. nih.gov
Structure Activity Relationship Sar Studies of Clomesone and Its Derivatives
Influence of α-Substitution on Biological Activity
Studies have investigated the effect of substituting the hydrogen atoms at the α-carbon (the carbon atom adjacent to the sulfonate group linked to the chloroethyl ester) with various groups. Research indicates that certain 2-chloroethyl sulfonates with electron-attracting groups at the α-position exhibit antineoplastic activity. For example, the α-chloroethanesulfonate and the (trifluoromethyl)-methanesulfonate derivatives showed increases in lifespan of 45% and 72%, respectively, in tests against P388 leukemia in mice. nih.gov However, these α-substituted 2-chloroethyl methanesulfonates were found to be less effective against P388 leukemia compared to Clomesone, which is the α-(methylsulfonyl) derivative. nih.govresearchgate.net This suggests that the methylsulfonyl group at the α-position plays a crucial role in the high activity observed with this compound.
Impact of Haloethyl Group Modifications on Preclinical Activity
Modifications to the 2-haloethyl group have also been explored. Analogues possessing alkylating groups other than the 2-haloethyl group have been synthesized and evaluated. nih.gov For instance, 2-hydroxyethyl (methylsulfonyl)methanesulfonate demonstrated activity against P388 leukemia, resulting in increases in lifespan of 66% and 94%. nih.govresearchgate.net However, it was less effective than this compound, which achieved cures in the same model. nih.govresearchgate.net The 3-chloropropyl and propyl derivatives also showed only modest increases in lifespan. nih.govresearchgate.net Comparing 2-chloroethyl and 2-fluoroethyl (methylsulfonyl)methanesulfonates, both were highly effective against P388 cells in vivo. nih.gov However, the 2-fluoroethyl analogue was noted to be more toxic. nih.gov These findings highlight the importance of the 2-chloroethyl moiety for optimal activity and a relatively better toxicity profile compared to the fluoroethyl counterpart.
Here is a table summarizing some findings on haloethyl group modifications:
| Compound | Alkylating Group | P388 Leukemia Activity (Increase in Lifespan) | Efficacy Compared to this compound |
| This compound | 2-chloroethyl | Cures | Reference |
| 2-Hydroxyethyl (methylsulfonyl)methanesulfonate | 2-hydroxyethyl | 66% and 94% | Less effective |
| 3-Chloropropyl (methylsulfonyl)methanesulfonate | 3-chloropropyl | Modest increase | Less effective |
| Propyl (methylsulfonyl)methanesulfonate | Propyl | Modest increase | Less effective |
| 2-Fluoroethyl (methylsulfonyl)methanesulfonate | 2-fluoroethyl | Highly effective | More toxic |
Correlation of Physicochemical Properties with Preclinical Biological Efficacy
The correlation between physicochemical properties and the preclinical biological efficacy of this compound and its analogues is a critical aspect of SAR. While specific detailed data directly linking a wide range of physicochemical properties of this compound derivatives to their preclinical efficacy is not extensively detailed in the provided search results, the principles of Quantitative Structure-Activity Relationship (QSAR) are highly relevant here. QSAR studies aim to establish mathematical relationships between molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, steric factors, etc.) and biological activity. bioinformation.netnih.gov
Preclinical Pharmacokinetic and Biotransformation Studies of Clomesone
In Vitro Stability and Degradation Pathways
The chemical stability of Clomesone has been a subject of investigation. Studies have examined the kinetics of its degradation under various conditions, including pH, buffer type and concentration, ionic strength, solvent isotopes, and the presence of nucleophiles researchgate.net. These investigations typically utilize techniques such as high-performance liquid chromatography (HPLC) to monitor the degradation process researchgate.net.
Research has indicated that at pH values below this compound's pKa, the primary degradation products observed in vitro are chloroethanol and (methylsulfonyl)methanesulfonic acid conicet.gov.ar. This suggests a hydrolytic degradation pathway in aqueous environments researchgate.net. Understanding these degradation pathways is crucial for formulation development and predicting the compound's stability in biological matrices.
In Vivo Pharmacokinetic Behavior in Animal Models
In vivo pharmacokinetic (PK) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a living organism wuxiapptec.comijrpc.comwuxiapptec.com. These studies provide insights into the drug's behavior in a complex biological system, considering the influence of various physiological processes wuxiapptec.com. Commonly used animal models in preclinical PK studies include mice, rats, and dogs wuxiapptec.comijrpc.comualberta.caresearchgate.net. The selection of species, strain, and sex can influence drug metabolism and absorption, and these factors are carefully considered to align with human physiological conditions where possible researchgate.net.
Preclinical PK studies for this compound have been conducted to characterize its disposition in animal models ethernet.edu.et. These studies often involve administering the drug and collecting biological samples, such as blood, plasma, urine, or feces, at specific time points to measure drug concentrations researchgate.net.
Absorption and Distribution Characteristics
Absorption is the process by which a drug enters the systemic circulation from its administration site alimentiv.combasicmedicalkey.com. Distribution describes how a substance spreads throughout the body, influenced by factors such as the drug's size, solubility, and protein binding capabilities alimentiv.combasicmedicalkey.commsdmanuals.com. The goal of distribution is to reach an effective drug concentration at the target site nih.gov.
While specific detailed data on this compound's absorption and distribution characteristics in animal models from the provided search results are limited, preclinical PK studies generally aim to quantify the rate and extent of absorption europa.eu. Comparing extravascular administration (like oral or intramuscular) with intravenous administration helps determine absolute bioavailability researchgate.neteuropa.eu. Drug distribution to tissues depends on blood flow, tissue mass, and the drug's partition characteristics between blood and tissue msdmanuals.com. Highly tissue-bound drugs tend to have a high apparent volume of distribution, while drugs remaining primarily in circulation have a low volume of distribution msdmanuals.com.
Preclinical Metabolic Pathways and Metabolite Identification (e.g., comparison with nitrosoureas)
Metabolism is the process by which a drug is broken down into metabolites alimentiv.com. In vivo ADME studies, often utilizing radiolabeled compounds, provide quantitative information on the rate and extent of metabolism and help identify circulating metabolites criver.com. Biotransformation pathways can involve various reactions, including oxygenation, glucuronidation, and glucosylation googleapis.com.
For this compound, biotransformation studies have been conducted. One source mentions that in urine and feces, unchanged drug was recovered, and a variety of phase I and phase II metabolites were observed googleapis.com. Biotransformation pathways included oxygenation (mono or di-), glucuronidation, glucosylation, and oxygenation followed by either glucuronidation or glucosylation googleapis.com. In plasma, unchanged this compound and an N-oxide metabolite (M12) were identified as the two major components, while a glucuronide (M7) was also observed googleapis.com.
Comparing this compound's metabolism to nitrosoureas is relevant due to their shared mechanism of chloroethylating DNA nih.govnih.gov. This compound is of interest because its simpler chemistry is thought to avoid generating the hydroxyethyl (B10761427) products typically produced by chloroethylnitrosoureas (CENUs) nih.gov. While both agents lead to DNA interstrand cross-links by chloroethylating guanine (B1146940) O6 positions, quantitative differences in the rates of cross-link formation and the amount of O6-alkylguanine-DNA alkyltransferase required for suppression suggest critical differences exist between this compound and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) nih.gov.
Data on identified metabolites from one source are presented below:
| Sample Matrix | Major Components Identified | Other Metabolites Identified (Examples) | Biotransformation Pathways Involved |
| Plasma | Unchanged drug, M12 (N-oxide) googleapis.com | M7 (Glucuronide) googleapis.com | Oxygenation googleapis.com |
| Urine & Feces | Unchanged drug googleapis.com | Phase I and Phase II metabolites googleapis.com | Oxygenation, Glucuronidation, Glucosylation googleapis.com |
Note: M7 and M12 are metabolite designations used in the source googleapis.com.
Metabolite profiling and identification are key aspects of preclinical ADME studies criver.com. Understanding these metabolic pathways is important for predicting potential drug interactions and clearance mechanisms alimentiv.com.
Factors Influencing Preclinical Drug Concentrations at Target Sites
Achieving an effective drug concentration at the target site is a primary goal in pharmacokinetics nih.gov. Several factors can influence the concentration of a drug at its intended target in preclinical models. These include the rate and extent of absorption, distribution characteristics (such as tissue permeability and protein binding), metabolism, and excretion alimentiv.combasicmedicalkey.commsdmanuals.com.
The ability of a drug to cross cell membranes, its lipid/water partition coefficient, and its ionization state are important determinants of distribution basicmedicalkey.commsdmanuals.com. Plasma protein binding also plays a significant role, as typically only unbound drug is available to diffuse to extravascular or tissue sites and exert its pharmacological effects msdmanuals.com. The rate of blood flow to a tissue and the presence of specific transporters can also influence drug concentration at the target site msdmanuals.com.
Furthermore, the activity of metabolic enzymes in different tissues can affect local drug concentrations alimentiv.comuni-konstanz.de. For instance, if a target tissue has high metabolic capacity for this compound, the concentration of the active compound might be lower compared to tissues with less metabolic activity. The phenomenon of target-mediated drug disposition (TMDD), where a drug binds with high affinity to its target, can also influence its pharmacokinetic profile and concentration at the target site, potentially leading to non-linear kinetics labcorp.com. While TMDD is more commonly associated with large molecules, small molecules can also exhibit this behavior labcorp.com.
Differences in absorption and metabolism among species can lead to variations in drug concentrations and degradation pathways, highlighting the importance of selecting appropriate animal models for preclinical studies uni-konstanz.de.
Analytical Methodologies for Clomesone in Research
Chromatographic Techniques
Chromatography plays a vital role in separating Clomesone from complex matrices, allowing for its specific detection and quantification. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.
Gas Chromatography (GC) with Electron Capture Detection
Gas chromatography coupled with electron capture detection (GC-ECD) has been utilized for the analysis of this compound, particularly in biological samples like plasma nih.gov. GC-ECD is known for its high sensitivity towards electronegative compounds, such as those containing halogens, making it suitable for detecting chlorinated substances like this compound measurlabs.com.
A sensitive and specific GC method with electrolytic conductivity detection (ELD), a type of detector often used in conjunction with GC for halogenated compounds, was developed for this compound analysis in plasma. In this method, this compound was extracted from plasma containing a suitable internal standard using methylene (B1212753) chloride. The extract was then evaporated and analyzed by GC-ELD nih.gov.
Studies have employed either a 15-m wide-bore DB-17 column or a DB-1 column with corresponding internal standards like propachlor (B1678252) or butachlor (B1668075) nih.gov. For the DB-1 column with butachlor as the internal standard, a routine assay limit of 20 ng/mL was achieved, with linearity observed in the range of 10 to 2000 ng/mL nih.gov. The within-run coefficient of variation for this method was reported as 8.0% at 50 ng/mL, and the between-run coefficient of variation was 11% at 120 ng/mL nih.gov.
This GC-ELD assay procedure has been used to evaluate the stability of this compound in various aqueous media and its protein binding nih.gov. Research findings indicated that this compound had a half-life of less than 1 hour in fresh mouse plasma, while it was more stable in aged pooled human plasma nih.gov. The mean protein binding in both mouse and human plasma was found to be approximately 81-85% nih.gov.
Here is a summary of the GC-ELD method parameters and findings:
| Parameter | Detail |
| Detection Method | Electrolytic Conductivity Detection (ELD) |
| Sample Matrix | Plasma |
| Extraction Solvent | Methylene chloride |
| Columns Used | 15-m wide-bore DB-17 or DB-1 |
| Internal Standards | Propachlor (with DB-17) or Butachlor (with DB-1) |
| Routine Assay Limit (DB-1) | 20 ng/mL |
| Linearity Range (DB-1) | 10 - 2000 ng/mL |
| Within-run CV (50 ng/mL, DB-1) | 8.0% |
| Between-run CV (120 ng/mL, DB-1) | 11% |
| Half-life in fresh mouse plasma | < 1 hour |
| Protein Binding (mouse/human) | ~81-85% |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used in the analysis of this compound. HPLC offers versatility in separating compounds based on their polarity and interaction with the stationary phase, and it can be coupled with various detectors.
Reversed-phase HPLC assays have been developed for the analysis of this compound acs.org. HPLC has also been employed in kinetic and mechanistic studies of this compound degradation, serving as a stability-indicating assay researchgate.netresearchgate.net. These studies have investigated the effects of factors such as pH, buffers, ionic strength, solvent isotopes, and various nucleophiles on the degradation kinetics of this compound researchgate.netresearchgate.net. The pH-rate profile of this compound degradation has been observed to be sigmoidal, with a significant enhancement of the degradation rate under certain conditions researchgate.netresearchgate.net.
HPLC is also utilized in the analysis of related compounds and degradation products, providing insights into the transformation of this compound in different environments researchgate.netresearchgate.net.
Spectrometric Detection Methods for Research Quantitation
Spectrometric methods are often coupled with chromatographic techniques to provide sensitive and selective detection and quantification of this compound in research studies. While the search results specifically mention electrolytic conductivity detection (ELD) with GC nih.gov, which is a type of detection based on measuring changes in conductivity, other spectrometric methods can also be relevant for this compound analysis or the analysis of related compounds.
For instance, studies involving compounds with potential DNA binding properties similar to this compound have utilized UV-vis absorption studies to confirm DNA damage, indicating the potential application of spectrophotometry in related research nih.gov. Mass spectrometry (MS) is another powerful spectrometric technique that can be coupled with GC or HPLC to provide highly specific identification and quantification of analytes, including this compound and its degradation products researchgate.netresearchgate.net. The use of MS in degradation studies of this compound has been reported, supplementing kinetic experiments researchgate.netresearchgate.net.
Method Development and Validation for Preclinical Matrices
The development and validation of analytical methods for this compound in preclinical matrices are critical steps to ensure the reliability and accuracy of research findings. Preclinical matrices, such as plasma, tissue homogenates, or cell culture media, can be complex and require specific sample preparation procedures to isolate this compound and minimize matrix effects.
Method development involves selecting appropriate chromatographic columns, mobile phases, and detection methods, as well as optimizing sample extraction and clean-up procedures ibacon.com. For this compound analysis in plasma by GC-ELD, extraction with methylene chloride was a key step nih.gov.
Method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose ibacon.com. Key validation parameters typically include:
Limit of Quantification (LOQ) and Limit of Detection (LOD): Determining the lowest concentration of this compound that can be reliably quantified and detected, respectively ibacon.com.
Linearity: Assessing the linear relationship between the analyte concentration and the detector response over a defined range ibacon.com. For the GC-ELD method, linearity was observed from 10 to 2000 ng/mL nih.gov.
Specificity/Selectivity: Ensuring that the method can accurately measure this compound in the presence of other components in the matrix, such as endogenous compounds or potential degradation products.
Accuracy: Determining how close the measured values are to the true concentrations.
Precision: Assessing the reproducibility of the measurements under defined conditions (e.g., within-run and between-run precision) ibacon.com. The GC-ELD method for this compound in plasma reported within-run and between-run coefficients of variation nih.gov.
Recovery: Evaluating the efficiency of the sample preparation process in extracting this compound from the matrix.
Stability: Assessing the stability of this compound in the specific preclinical matrix under different storage and handling conditions. Stability studies in mouse and human plasma have been conducted using validated methods nih.gov.
Novel Biological Interactions Beyond Antitumor Activity for Clomesone
Clomesone's Role in Biofilm Formation Inhibition
Research indicates that this compound demonstrates inhibitory effects on bacterial biofilm formation. Studies have shown that this compound can significantly inhibit the formation of biofilms by certain bacterial species. For instance, it has been observed to produce significant inhibition on the biofilm formation of Pseudomonas aeruginosa, particularly the PAO1 strain, with a notable reduction in biofilm formation at specific concentrations. conicet.gov.arcore.ac.uk While this compound did not inhibit the bacterial growth of P. aeruginosa or Staphylococcus aureus in the tested concentration ranges, it effectively reduced biofilm formation in P. aeruginosa. conicet.gov.arcore.ac.uk
Data on the inhibition of P. aeruginosa biofilm formation by this compound highlights its potential as an anti-biofilm agent.
| Bacterial Strain | This compound Concentration | Biofilm Inhibition Percentage | Source |
| P. aeruginosa PAO1 | 200 µg/mL | 63% | conicet.gov.ar |
| P. aeruginosa PA14 | 200 µg/mL | 22% | conicet.gov.ar |
Trifluoroethyl methansulfonate (methylsulfonyl) (TFMSMS), a compound derived from this compound, has also shown the ability to partially inhibit growth and biofilm formation on Pseudomonas aeruginosa and Staphylococcus aureus strains. researchgate.netconicet.gov.arresearchgate.netresearchgate.netresearchgate.net
Interference with Bacterial Quorum Sensing (QS) Mechanisms
This compound has been found to interfere with bacterial quorum sensing (QS) systems. QS is a communication mechanism used by bacteria to coordinate gene expression based on cell density, influencing processes like biofilm formation and virulence factor production. frontiersin.orgmdpi.comcreative-diagnostics.comscielo.br Studies have indicated that this compound inhibits the mechanism of bacterial communication known as quorum sensing. core.ac.uk This interference has been observed in Gram-negative bacteria. conicet.gov.arconicet.gov.arresearchgate.netresearchgate.net
The anti-QS activity of this compound has been evaluated using biosensor strains such as Chromobacterium violaceum CV026. conicet.gov.arconicet.gov.ar This strain is commonly used to detect QS inhibition due to its production of violacein (B1683560) pigment, which is regulated by QS. Inhibition of violacein production in the presence of a compound indicates anti-QS activity without necessarily affecting bacterial growth. conicet.gov.ar
The ability of this compound to inhibit bacterial communication suggests a potential mechanism for its effects on biofilm formation and possibly other virulence factors, positioning it as an antipathogenic compound that controls QS and biofilm formation rather than directly killing bacteria. conicet.gov.ar
Exploration of Methanesulfonate (B1217627) Complexes in Biological Systems
The study of methanesulfonate complexes, including this compound and its derivatives, in the context of biological systems like quorum sensing is an area of ongoing research. This compound itself is a methanesulfonate compound. conicet.gov.arcore.ac.ukresearchgate.netresearchgate.netmincyt.gob.ar Research has specifically explored the interference of methanesulfonate complexes with the quorum sensing system in Gram-negative bacteria. conicet.gov.arresearchgate.netresearchgate.netresearchgate.net One study is noted as the first to investigate a methanesulfonate complex, distinct from Colistin methanesulfonate (CMS), with respect to QS activity. conicet.gov.arresearchgate.netresearchgate.netmincyt.gob.ar
Trifluoroethyl methansulfonate (methylsulfonyl) (TFMSMS), a derivative of this compound, has also been evaluated for its ability to inhibit the Quorum sensing system in Gram-negative bacteria. conicet.gov.arresearchgate.netresearchgate.netresearchgate.net The effect of TFMSMS on biofilm formation could be linked to its inhibition of the bacterial communication system. conicet.gov.ar Future studies aim to explore the interactions between TFMSMS molecules and model lipid membrane systems to gain a molecular-level understanding of its action in more complex biological systems. conicet.gov.ar
These explorations highlight the emerging interest in the biological activities of methanesulfonate compounds like this compound and its derivatives beyond their initial characterization, particularly in modulating bacterial social behaviors.
Q & A
Q. What is the mechanism of action of Clomesone, and how does it differ from traditional chloroethylating agents like carmustine (BCNU)?
this compound acts as a chloroethylating agent, forming DNA interstrand cross-links (ICLs) through selective alkylation of guanine residues. Unlike chloroethylnitrosoureas (CENUs), it avoids hydroxylation side reactions and does not produce isocyanate byproducts, which are associated with nonspecific toxicity (e.g., myelosuppression) . This specificity suggests a theoretically improved therapeutic index, though preclinical data show comparable or reduced efficacy in vivo .
Q. What experimental models are suitable for initial screening of this compound’s anti-tumor activity?
In vitro screening should prioritize human leukemia (e.g., K562) and colorectal adenocarcinoma (e.g., HCT-15) cell lines, as this compound shows moderate activity in these models . For in vivo studies, murine transplantable tumors like MAC13 (nitrosourea-sensitive) and MAC26 (nitrosourea-resistant) are critical for assessing tumor selectivity and resistance mechanisms . Bone marrow toxicity should be evaluated concurrently using the spleen colony-forming unit (CFU-S) assay .
Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential?
this compound exhibits rapid plasma clearance (t1/2 = 8.1 minutes in mice) and low bioavailability at tumor sites, limiting its in vivo efficacy despite in vitro potency. Pharmacokinetic studies using gas chromatography with electron-capture detection (GC-ECD) reveal peak plasma concentrations of 28.0 µg/mL at 2 minutes post-injection, but insufficient tumor accumulation .
Advanced Research Questions
Q. How can researchers reconcile contradictions between this compound’s in vitro cytotoxicity and its lack of in vivo efficacy?
Discrepancies arise from poor tumor bioavailability and rapid systemic clearance. To address this, integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling with ex vivo tumor drug concentration measurements . Additionally, use organoid models or 3D tumor spheroids to simulate in vivo drug penetration barriers .
Q. What methodological approaches optimize this compound’s therapeutic window in preclinical studies?
- Dose Fractionation : Test split-dose regimens to mitigate myelosuppression while maintaining tumor exposure .
- Drug Delivery Systems : Encapsulate this compound in liposomes or nanoparticles to prolong half-life and enhance tumor targeting .
- Combination Therapy : Pair this compound with inhibitors of DNA repair (e.g., PARP inhibitors) to amplify ICL-induced apoptosis .
Q. How do this compound’s toxicological profiles compare to other alkylating agents, and what metrics best assess its selectivity?
this compound causes 5-fold reductions in bone marrow CFU-S at maximum tolerated doses (MTD), less severe than TCNU but still dose-limiting . Use comparative toxicogenomics to identify gene expression signatures unique to this compound’s myelotoxicity. Tumor-to-marrow IC50 ratios from dose-response curves provide quantitative selectivity indices .
Q. What are the implications of this compound’s resistance in nitrosourea-insensitive tumors (e.g., MAC26), and how can this be mechanistically investigated?
Resistance may stem from enhanced DNA repair (e.g., MGMT or Fanconi anemia pathway upregulation) or reduced drug activation. Employ CRISPR-Cas9 screens to identify resistance genes and validate findings using siRNA knockdown in clonogenic assays . Cross-test this compound with other alkylators to map shared vs. unique resistance mechanisms .
Q. How can researchers design robust preclinical studies to validate this compound’s clinical translatability?
- Multi-Omic Integration : Correlate transcriptomic/proteomic data with drug sensitivity across patient-derived xenograft (PDX) models .
- Toxicokinetic Modeling : Use allometric scaling from murine PK data to predict human dosing thresholds .
- Biomarker Discovery : Identify predictive biomarkers (e.g., tumor MGMT expression) via retrospective analysis of responder vs. non-responder tumors .
Methodological Guidance
Q. What protocols are recommended for quantifying this compound in biological matrices?
Use GC-ECD with deuterated internal standards for plasma/tissue quantification. Validate assays per FDA bioanalytical guidelines, ensuring sensitivity down to 0.1 µg/mL and precision (CV <15%) . For tissue distribution studies, employ autoradiography with <sup>14</sup>C-labeled this compound .
Q. How should researchers address variability in this compound’s anti-tumor response across murine models?
Stratify tumors by genetic background (e.g., mismatch repair status) and growth rate. Use power analysis to determine cohort sizes, ensuring ≥80% statistical power to detect ≥50% tumor growth inhibition . Include positive controls (e.g., TCNU) and vehicle-treated cohorts to normalize inter-experiment variability .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
